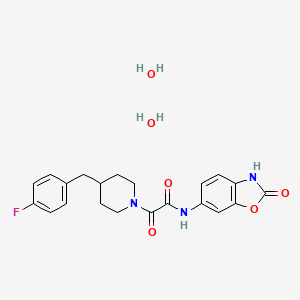
Radiprodil dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Radiprodil dihydrate is an orally active, negative allosteric modulator of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptors . It has been primarily investigated for its potential in treating infantile spasm syndrome and other neurological disorders . The compound has shown promising results in preclinical and early clinical studies, particularly in its ability to modulate NMDA receptor activity and reduce seizure activity .
Preparation Methods
The preparation of radiprodil dihydrate involves several synthetic routes and reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The granules of radiprodil are reconstituted as a suspension prepared extemporaneously by adding a diluent .
Chemical Reactions Analysis
Radiprodil dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Radiprodil dihydrate has been extensively studied for its scientific research applications in various fields . In chemistry, it is used as a tool compound to study the modulation of NMDA receptors and their role in neurological disorders . In biology, this compound is used to investigate the mechanisms of synaptic transmission and plasticity . In medicine, it has shown potential in treating conditions such as infantile spasm syndrome and diabetic peripheral neuropathic pain . Additionally, this compound has applications in the pharmaceutical industry for the development of new therapeutic agents targeting NMDA receptors .
Mechanism of Action
Radiprodil dihydrate exerts its effects by selectively modulating the NR2B subunit of the NMDA receptors . It acts as a negative allosteric modulator, binding to a specific site on the receptor and reducing its activity . This modulation leads to a decrease in NMDA receptor-mediated excitatory neurotransmission, which is beneficial in conditions characterized by excessive neuronal excitability, such as epilepsy . The molecular targets and pathways involved in the mechanism of action of this compound include the NR2B subunit and associated signaling cascades .
Comparison with Similar Compounds
Radiprodil dihydrate is unique in its selective modulation of the NR2B subunit of the NMDA receptors . Similar compounds include other NR2B antagonists, such as ifenprodil and traxoprodil . this compound has shown distinct pharmacological properties and a favorable safety profile in preclinical and clinical studies . Its ability to selectively target the NR2B subunit makes it a valuable tool for studying NMDA receptor function and developing new therapeutic agents .
Properties
CAS No. |
1204354-40-4 |
|---|---|
Molecular Formula |
C21H24FN3O6 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide;dihydrate |
InChI |
InChI=1S/C21H20FN3O4.2H2O/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17;;/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28);2*1H2 |
InChI Key |
FOQSBLBAJDFAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















